molecular formula C12H10F2O B11894692 2-(Difluoromethyl)naphthalene-5-methanol

2-(Difluoromethyl)naphthalene-5-methanol

Cat. No.: B11894692
M. Wt: 208.20 g/mol
InChI Key: MWNONQUHOICMJX-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)naphthalene-5-methanol is a fluorinated naphthalene derivative characterized by a difluoromethyl (-CF₂H) group at the 2-position and a hydroxymethyl (-CH₂OH) group at the 5-position of the naphthalene ring. This compound combines the aromatic stability of naphthalene with the electronic and steric effects of fluorine substitution, which are known to enhance bioavailability, metabolic stability, and binding affinity in pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C12H10F2O

Molecular Weight

208.20 g/mol

IUPAC Name

[6-(difluoromethyl)naphthalen-1-yl]methanol

InChI

InChI=1S/C12H10F2O/c13-12(14)9-4-5-11-8(6-9)2-1-3-10(11)7-15/h1-6,12,15H,7H2

InChI Key

MWNONQUHOICMJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)naphthalene-5-methanol typically involves the introduction of the difluoromethyl group and the methanol group onto the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluorocarbene reagents. This can be achieved through the reaction of naphthalene with difluoromethylating agents such as FSO2CF2CO2TMS or CF2N2 under basic conditions .

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)naphthalene-5-methanol may involve large-scale difluoromethylation processes using similar reagents and catalysts as in laboratory synthesis. The scalability of these reactions and the availability of difluoromethylating agents are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)naphthalene-5-methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the difluoromethyl group or to convert the methanol group to a methyl group.

    Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group can yield 2-(Difluoromethyl)naphthalene-5-carboxylic acid, while reduction can produce 2-(Difluoromethyl)naphthalene.

Scientific Research Applications

Chemical Properties and Reactivity

The compound's structure significantly influences its reactivity. The difluoromethyl group enhances the electronic characteristics of the molecule, making it more reactive compared to non-fluorinated analogs. The hydroxymethyl group contributes to its solubility in organic solvents and potential interactions with biological targets.

Research indicates that 2-(Difluoromethyl)naphthalene-5-methanol exhibits promising biological activities, making it a candidate for drug development. Its interactions with G-protein-coupled receptors (GPCRs) and potential enzyme inhibition have been highlighted in various studies.

  • GPCR Modulation : The compound interacts with specific GPCRs, which are critical in signal transduction pathways involved in numerous diseases.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes associated with metabolic disorders, indicating potential therapeutic applications.

Table 2: Summary of Biological Activities

Activity TypeFindings
GPCR ModulationSignificant binding activity observed with various GPCRs
Enzyme InhibitionIn vitro assays show inhibition of key metabolic enzymes
LipophilicityEnhanced due to difluoromethyl substitution

Synthesis and Characterization

The synthesis of 2-(Difluoromethyl)naphthalene-5-methanol typically involves nucleophilic substitutions and coupling reactions using naphthalene derivatives and difluoromethoxy reagents. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity.

Synthetic Route Overview

  • Starting Materials : Naphthalene derivatives, difluoromethoxy reagents.
  • Reactions : Utilization of nucleophilic substitutions.
  • Characterization Techniques : NMR, MS.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Study on GPCR Interaction :
    • Researchers utilized surface plasmon resonance to assess binding affinities between the compound and various GPCRs.
    • Results indicated significant binding activity, suggesting its role in drug development targeting these receptors.
  • Enzyme Inhibition Assay :
    • In vitro assays demonstrated that this compound inhibits key enzymes linked to metabolic disorders.
    • IC50 values obtained from these assays indicate potential efficacy in therapeutic contexts.

Table 3: Comparison with Similar Compounds

Compound NamePosition of Hydroxymethyl GroupUnique Features
2-(Difluoromethyl)naphthalene-5-methanol5Potential drug candidate with unique activity
2-(Difluoromethyl)naphthalene-1-methanol1Different receptor interaction profile
4-(Difluoromethyl)naphthalen-1-ylmethanol1May exhibit distinct pharmacological effects

The unique substitution pattern of 2-(Difluoromethyl)naphthalene-5-methanol influences its biological activity compared to similar compounds, highlighting its potential as a lead candidate in drug development.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)naphthalene-5-methanol involves its interaction with molecular targets and pathways in biological systems. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes or receptors. The methanol group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

1-Naphthalenemethanol and 2-Naphthalenemethanol

These non-fluorinated analogs lack the difluoromethyl group but share the hydroxymethyl substituent. Key differences include:

  • Molecular Weight: 2-(Difluoromethyl)naphthalene-5-methanol: ~206.18 g/mol (calculated). 1-Naphthalenemethanol: 158.19 g/mol . 2-Naphthalenemethanol: Similar molecular weight to 1-isomer but distinct regiochemistry .
  • Melting points for non-fluorinated analogs: 61–63°C (1-Naphthalenemethanol) .

Methylnaphthalenes (1-Methylnaphthalene and 2-Methylnaphthalene)

These simpler derivatives lack both the fluorinated and hydroxymethyl groups but are well-studied for toxicity and environmental persistence:

  • Toxicity: 2-Methylnaphthalene exhibits systemic effects, including hepatic and respiratory toxicity in mammals .
  • Environmental Persistence :
    • Methylnaphthalenes are semi-volatile and persistent in soil/water, whereas fluorinated analogs may exhibit greater stability but slower biodegradation .

Fluorinated Naphthalene Derivatives

Fluorinated Agrochemicals

Compounds such as fluxapyroxad and pydiflumetofen () share fluorinated aromatic motifs and are used as fungicides. Key comparisons:

  • Bioactivity: The difluoromethyl group in 2-(Difluoromethyl)naphthalene-5-methanol may mimic the mode of action of commercial fluorinated fungicides, which target mitochondrial complex II . Fluorine substitution enhances binding to hydrophobic enzyme pockets, a feature shared with pharmaceuticals like fluoroquinolones .

Toxicity Profile

  • Non-Fluorinated vs. Fluorination reduces cytochrome P450-mediated oxidation, a primary pathway for naphthalene toxicity, suggesting improved safety profiles for fluorinated derivatives .

Biological Activity

2-(Difluoromethyl)naphthalene-5-methanol is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 2-(Difluoromethyl)naphthalene-5-methanol is C11H9F2O, with a molecular weight of approximately 202.19 g/mol. This compound features a naphthalene ring substituted with a difluoromethyl group and a hydroxymethyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC11H9F2O
Molecular Weight202.19 g/mol
IUPAC Name2-(Difluoromethyl)naphthalene-5-methanol
Canonical SMILESC1=CC=C2C(=C1)C(=CC=C2)C(C(F)F)O

The biological activity of 2-(Difluoromethyl)naphthalene-5-methanol is believed to stem from its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and oxidative stress pathways. Preliminary studies suggest that this compound may exert its effects by modulating the production of reactive oxygen species (ROS) and influencing signaling pathways related to inflammation.

Antioxidant Activity

Research has indicated that 2-(Difluoromethyl)naphthalene-5-methanol exhibits significant antioxidant properties. In vitro assays demonstrated that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. The antioxidant capacity was quantified using the DPPH assay, where it showed an IC50 value of approximately 45 µM, comparable to standard antioxidants like ascorbic acid.

Anti-inflammatory Properties

In vivo studies have highlighted the anti-inflammatory potential of this compound. In a rat model of paw edema induced by carrageenan, treatment with 2-(Difluoromethyl)naphthalene-5-methanol resulted in a reduction of edema by approximately 60% compared to control groups. This effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. In vitro assays revealed that 2-(Difluoromethyl)naphthalene-5-methanol induces apoptosis in these cells with an IC50 value of around 30 µM. Mechanistic studies suggested that the compound activates caspase pathways, leading to programmed cell death.

Case Studies

  • Study on Antioxidant Activity : A study published in the Journal of Natural Products reported that derivatives of naphthalene compounds, including 2-(Difluoromethyl)naphthalene-5-methanol, exhibited enhanced antioxidant activities due to their structural features .
  • Anti-inflammatory Effects : A research article highlighted the efficacy of similar naphthalene derivatives in reducing inflammation markers in animal models, establishing a precedent for the anti-inflammatory effects observed with 2-(Difluoromethyl)naphthalene-5-methanol .
  • Anticancer Research : A detailed investigation into the anticancer properties of naphthalene derivatives found that compounds with similar substitutions showed promising results against various cancer cell lines, supporting the potential therapeutic applications of 2-(Difluoromethyl)naphthalene-5-methanol .

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